N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride
Description
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride (hereafter referred to as the "target compound") is a carbamate derivative characterized by a phenyl ring substituted with chlorine and methyl groups at the 2- and 6-positions, respectively. The molecule features a tert-butyl-substituted piperidine ring linked via a carbamate ester, with a hydrochloride salt enhancing its solubility . Key synonyms include CID35907 and LS-51015, and its InChIKey (CZGLGDWLDZFFRP-UHFFFAOYSA-N) confirms its structural uniqueness . Carbamates are widely studied for their biological activity, often acting as enzyme inhibitors or prodrugs due to their hydrolytic stability and tunable pharmacokinetics.
Properties
CAS No. |
31755-24-5 |
|---|---|
Molecular Formula |
C17H26Cl2N2O2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(1-tert-butylpiperidin-1-ium-3-yl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-12-7-5-9-14(18)15(12)19-16(21)22-13-8-6-10-20(11-13)17(2,3)4;/h5,7,9,13H,6,8,10-11H2,1-4H3,(H,19,21);1H |
InChI Key |
CZGLGDWLDZFFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCC[NH+](C2)C(C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, cyclization, and functionalization of the piperidine ring . The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorinated phenylcarbamate moiety can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamates .
Scientific Research Applications
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological activity.
2.1. Structural Similarities and Differences
A critical analog is tert-butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate (CAS 1261233-64-0) . While both compounds share a tert-butyl-piperidine-carbamate backbone, key differences include:
- Core ring : The target compound uses a phenyl ring, whereas the analog employs a pyrimidine ring.
- Substituent positions : Chloro and methyl groups are at positions 2 and 6 on the phenyl ring (target) versus 4 and 6 on the pyrimidine ring (analog).
These differences alter electronic distribution and steric effects.
2.2. Physicochemical Properties
The hydrochloride salt of the target compound improves aqueous solubility, a critical factor in bioavailability. Pyrimidine’s aromatic heterocycle may reduce logP compared to the phenyl group, affecting membrane permeability.
2.4. NMR and Spectroscopic Comparisons
highlights that substituent positions significantly influence NMR chemical shifts. For example:
- Region A (positions 39–44) : Changes here correlate with tert-butyl or piperidine modifications.
- Region B (positions 29–36) : Shifts in this region reflect chloro/methyl substituent effects on the aromatic ring.
A comparative NMR analysis of the target compound and its pyrimidine analog would likely show distinct profiles in these regions, aiding structural elucidation.
Research Implications
- Drug design : The phenyl vs. pyrimidine core choice balances lipophilicity and hydrogen-bonding capacity.
- Toxicity : Chloro and methyl positions influence metabolite formation; ortho-substituted phenyl groups may increase steric hindrance, slowing enzymatic degradation.
- Lumping strategies : suggests structurally similar compounds (e.g., carbamates with tert-butyl groups) could be grouped in computational models to predict reactivity or environmental fate.
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